2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(1-methylethoxy)phenyl)methyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(1-methylethoxy)phenyl)methyl)- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core with a dihydro-1-((4-(1-methylethoxy)phenyl)methyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(1-methylethoxy)phenyl)methyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyrimidinedione derivative with a substituted benzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(1-methylethoxy)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(1-methylethoxy)phenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(1-methylethoxy)phenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyquinoline: Another heterocyclic compound with similar structural features.
Imidazole Derivatives: Compounds with a five-membered ring containing nitrogen atoms.
Thiadiazole Derivatives: Compounds with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-(1-methylethoxy)phenyl)methyl)- is unique due to its specific substituent pattern and the resulting chemical properties
Properties
CAS No. |
55384-01-5 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(4-propan-2-yloxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-10(2)19-12-5-3-11(4-6-12)9-16-8-7-13(17)15-14(16)18/h3-6,10H,7-9H2,1-2H3,(H,15,17,18) |
InChI Key |
APAPFIXAPIJOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(=O)NC2=O |
Origin of Product |
United States |
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